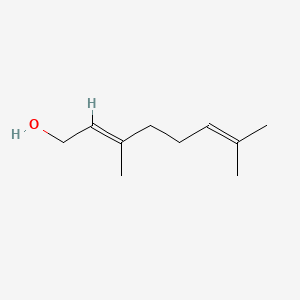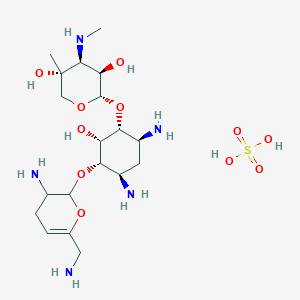
Perseitol heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perseitol heptaacetate is a chemical compound with the molecular formula C21H30O14 and a molecular weight of 506.4545 g/mol . It is a derivative of perseitol, a naturally occurring sugar alcohol found in avocados. This compound is characterized by its seven acetyl groups attached to the perseitol backbone, making it a heptaacetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perseitol heptaacetate typically involves the acetylation of perseitol. Perseitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups on the perseitol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Perseitol heptaacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield perseitol and acetic acid.
Oxidation: Oxidative cleavage of the acetyl groups can occur, leading to the formation of corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Perseitol and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Derivatives of perseitol with substituted functional groups.
Scientific Research Applications
Perseitol heptaacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Mechanism of Action
The mechanism of action of perseitol heptaacetate involves its interaction with specific molecular targets and pathways. The acetyl groups on the molecule can participate in various biochemical reactions, such as acetylation of proteins and enzymes. This can modulate the activity of these biomolecules and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Perseitol: The parent compound of perseitol heptaacetate, lacking the acetyl groups.
Mannoheptitol: A similar sugar alcohol with a different stereochemistry.
Sorbitol hexaacetate: Another acetylated sugar alcohol with six acetyl groups.
Uniqueness
Perseitol heptaacetate is unique due to its seven acetyl groups, which confer distinct chemical properties and reactivity compared to other acetylated sugar alcohols. This makes it a valuable compound for specific applications in organic synthesis and biochemical research .
Properties
Molecular Formula |
C21H30O14 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexaacetyloxyheptyl acetate |
InChI |
InChI=1S/C21H30O14/c1-10(22)29-8-17(31-12(3)24)19(33-14(5)26)21(35-16(7)28)20(34-15(6)27)18(32-13(4)25)9-30-11(2)23/h17-21H,8-9H2,1-7H3 |
InChI Key |
UZIIHSGPIUZAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)


![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B10753845.png)










